molecular formula C19H11N5O8S B2544971 5-nitro-N-(4-(4-(5-nitrofuran-2-carboxamido)phenyl)thiazol-2-yl)furan-2-carboxamide CAS No. 325986-46-7

5-nitro-N-(4-(4-(5-nitrofuran-2-carboxamido)phenyl)thiazol-2-yl)furan-2-carboxamide

Cat. No. B2544971
CAS RN: 325986-46-7
M. Wt: 469.38
InChI Key: KLZCBBFKVVTASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-nitro-N-(4-(4-(5-nitrofuran-2-carboxamido)phenyl)thiazol-2-yl)furan-2-carboxamide” is a complex organic molecule that contains nitrofuran, phenyl, and thiazol functional groups . It is a derivative of nitrofuran, which is a class of drugs known for their antimicrobial properties . The compound is available for research use only.


Synthesis Analysis

The synthesis of similar compounds involves the design and biological profiling of a family of analogs . The optimization campaign for a nitrofuran antitubercular hit led to the design, synthesis, and biological profiling of a family of analogs . These compounds exhibited potent in vitro antitubercular activity .


Molecular Structure Analysis

The molecular formula of the compound is C19H11N5O8S. It contains a thiazole ring, which is a five-membered ring system containing nitrogen and sulfur atoms . The thiazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications .


Chemical Reactions Analysis

Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Scientific Research Applications

Mechanism of Action

properties

IUPAC Name

5-nitro-N-[4-[2-[(5-nitrofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N5O8S/c25-17(13-5-7-15(31-13)23(27)28)20-11-3-1-10(2-4-11)12-9-33-19(21-12)22-18(26)14-6-8-16(32-14)24(29)30/h1-9H,(H,20,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZCBBFKVVTASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])NC(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N5O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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